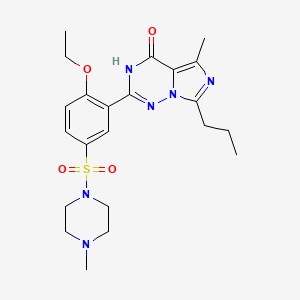

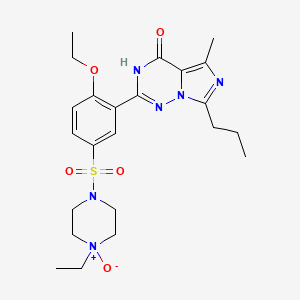

N-Desmethylvardenafil

Descripción general

Descripción

N-desethyl-N-metil Vardenafilo es un derivado del Vardenafilo, un conocido inhibidor de la fosfodiesterasa tipo 5 utilizado principalmente para el tratamiento de la disfunción eréctil. Este compuesto es una posible impureza que se encuentra en las preparaciones comerciales de Vardenafilo y también es conocido por su actividad inhibitoria contra la fosfodiesterasa tipo 5 .

Mecanismo De Acción

N-desethyl-N-metil Vardenafilo ejerce sus efectos al inhibir la fosfodiesterasa tipo 5, una enzima responsable de la degradación del monofosfato de guanosina cíclico. Esta inhibición conduce a niveles elevados de monofosfato de guanosina cíclico, lo que resulta en relajación del músculo liso y aumento del flujo sanguíneo. Los objetivos y vías moleculares involucrados incluyen la unión del compuesto al sitio activo de la fosfodiesterasa tipo 5, evitando la descomposición del monofosfato de guanosina cíclico .

Análisis Bioquímico

Biochemical Properties

N-Desmethylvardenafil plays a significant role in biochemical reactions by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation. This compound interacts with various biomolecules, including proteins and enzymes, through binding interactions that enhance its inhibitory effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic guanosine monophosphate. This modulation can lead to changes in gene expression and cellular metabolism, promoting smooth muscle relaxation and improved blood flow. Additionally, this compound has been observed to affect endothelial cells, enhancing their function and contributing to vascular health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of phosphodiesterase type 5, leading to enzyme inhibition. This inhibition prevents the breakdown of cyclic guanosine monophosphate, resulting in its accumulation within cells. The increased levels of cyclic guanosine monophosphate activate protein kinase G, which in turn phosphorylates target proteins, leading to smooth muscle relaxation and vasodilation. This compound’s effects on gene expression are mediated through cyclic guanosine monophosphate-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periodsLong-term exposure to this compound has been associated with sustained vasodilation and improved endothelial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits phosphodiesterase type 5, leading to enhanced vasodilation and improved blood flow. At higher doses, this compound may exhibit toxic effects, including hypotension and cardiovascular complications. Threshold effects have been observed, indicating that there is a dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its parent compound, vardenafil. It undergoes further metabolism in the liver, where it is converted into various metabolites through oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in these metabolic processes. The metabolic pathways of this compound influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity. These factors determine its localization and concentration within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with phosphodiesterase type 5 and other target proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments. This localization is essential for its inhibitory effects on phosphodiesterase type 5 and its subsequent impact on cellular processes .

Métodos De Preparación

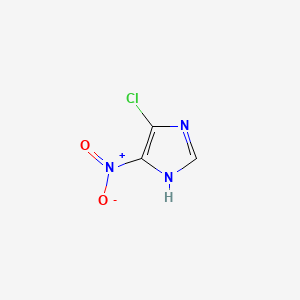

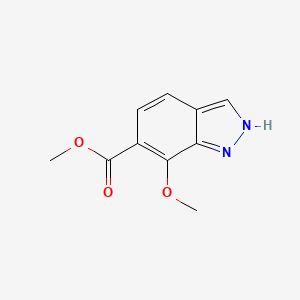

La síntesis de N-desethyl-N-metil Vardenafilo generalmente implica la modificación del compuesto original, Vardenafilo. La ruta sintética incluye la eliminación del grupo etilo y la adición de un grupo metilo. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para facilitar estas transformaciones. Los métodos de producción industrial pueden implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

N-desethyl-N-metil Vardenafilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden ocurrir bajo condiciones específicas, a menudo involucrando nucleófilos o electrófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas.

Aplicaciones Científicas De Investigación

N-desethyl-N-metil Vardenafilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para la detección y cuantificación de impurezas en preparaciones farmacéuticas.

Biología: El compuesto se estudia por sus efectos en las vías de señalización celular, particularmente las que involucran monofosfato de guanosina cíclico.

Medicina: La investigación se centra en sus posibles efectos terapéuticos y perfil de seguridad en comparación con su compuesto original, Vardenafilo.

Industria: Se utiliza en los procesos de control de calidad de la fabricación farmacéutica para garantizar la pureza y eficacia de las preparaciones de Vardenafilo

Comparación Con Compuestos Similares

N-desethyl-N-metil Vardenafilo es similar a otros inhibidores de la fosfodiesterasa tipo 5, como:

Sildenafilo: Conocido por su uso en el tratamiento de la disfunción eréctil, también inhibe la fosfodiesterasa tipo 5 pero tiene una estructura química diferente.

Tadalafilo: Otro inhibidor de la fosfodiesterasa tipo 5 con una duración de acción más prolongada en comparación con el Vardenafilo.

Vardenafilo: El compuesto original, ampliamente utilizado para el tratamiento de la disfunción eréctil. La singularidad de N-desethyl-N-metil Vardenafilo radica en su actividad inhibitoria específica y su papel como posible impureza en las preparaciones de Vardenafilo

Propiedades

IUPAC Name |

2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-19-23-15(3)20-22(29)24-21(25-28(19)20)17-14-16(8-9-18(17)32-6-2)33(30,31)27-12-10-26(4)11-13-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVNVMRJLJHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-87-9 | |

| Record name | N-Desmethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1J85UZ69Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

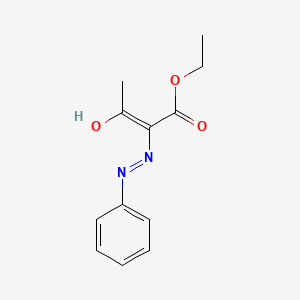

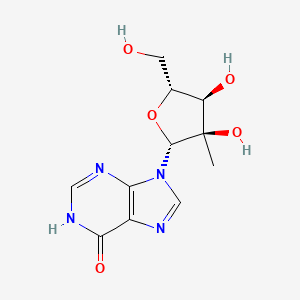

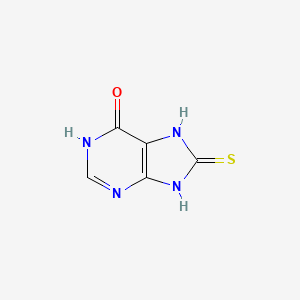

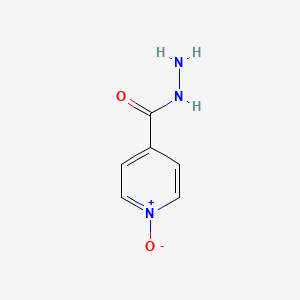

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)

![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)

![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)

![N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)

![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)